molecular formula C23H22OS3 B14402653 1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol CAS No. 88130-66-9

1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol

Cat. No.: B14402653
CAS No.: 88130-66-9
M. Wt: 410.6 g/mol
InChI Key: MZTBZWQPNGHOTF-UHFFFAOYSA-N
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Description

1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol is an organic compound with the molecular formula C17H18OS3 It is characterized by the presence of three phenylsulfanyl groups attached to a pent-3-en-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol typically involves the reaction of pent-3-en-2-ol with phenylsulfanyl reagents under specific conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding hydrocarbon.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrocarbons.

    Substitution: Compounds with new functional groups replacing the phenylsulfanyl groups.

Scientific Research Applications

1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Tris(phenylsulfanyl)propane: Similar structure but with a propane backbone.

    1,1,1-Tris(phenylsulfanyl)butane: Similar structure but with a butane backbone.

    1,1,1-Tris(phenylsulfanyl)hexane: Similar structure but with a hexane backbone.

Uniqueness

1,1,1-Tris(phenylsulfanyl)pent-3-en-2-ol is unique due to its pent-3-en-2-ol backbone, which provides distinct chemical properties and reactivity compared to its analogs with different carbon chain lengths. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

88130-66-9

Molecular Formula

C23H22OS3

Molecular Weight

410.6 g/mol

IUPAC Name

1,1,1-tris(phenylsulfanyl)pent-3-en-2-ol

InChI

InChI=1S/C23H22OS3/c1-2-12-22(24)23(25-19-13-6-3-7-14-19,26-20-15-8-4-9-16-20)27-21-17-10-5-11-18-21/h2-18,22,24H,1H3

InChI Key

MZTBZWQPNGHOTF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(SC1=CC=CC=C1)(SC2=CC=CC=C2)SC3=CC=CC=C3)O

Origin of Product

United States

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